molecular formula C20H22N4OS B3686941 1-(4-Tert-butylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea

1-(4-Tert-butylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B3686941
M. Wt: 366.5 g/mol
InChI Key: DUKXESBQNJHICR-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 4-tert-butylphenyl isocyanate with 5-(2-methylphenyl)-1,3,4-thiadiazole-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-Tert-butylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets. The thiadiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The urea linkage may also play a role in binding to biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Tert-butylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.

    1-(4-Tert-butylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate: Similar structure but with a carbamate linkage.

Uniqueness

1-(4-Tert-butylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a thiadiazole ring and a urea linkage makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-13-7-5-6-8-16(13)17-23-24-19(26-17)22-18(25)21-15-11-9-14(10-12-15)20(2,3)4/h5-12H,1-4H3,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKXESBQNJHICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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